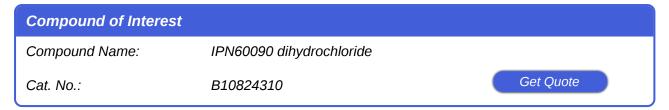


Technical Guide: Physicochemical Properties of IPN60090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

IPN60090, also known as IACS-6274, is a potent and selective, orally active inhibitor of the metabolic enzyme glutaminase 1 (GLS1). By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell metabolism and proliferation, making it a promising therapeutic candidate for solid tumors, including lung and ovarian cancers. This document provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt, **IPN60090 dihydrochloride**, to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of **IPN60090 dihydrochloride** are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for formulation development.



Property	Value	Source(s)	
IUPAC Name	N-methyl-1-[5-[[4- (trifluoromethyl)pyridin-2- yl]methylamino]-1,2,4-triazol-3- yl]-6,7-dihydro-5H-pyrrolo[1,2- a]imidazole-2-carboxamide dihydrochloride	N/A	
Molecular Formula	C24H29Cl2F3N8O3	[1]	
Molecular Weight	605.44 g/mol	[1]	
CAS Number	2102101-72-2	[1]	
Appearance	Off-white to light yellow solid	[1]	
LogP	1.6	[2]	
Hydrogen Bond Donors	2	[2]	
Hydrogen Bond Acceptors	11	[2]	
Rotatable Bonds	11	[2]	

Solubility Profile

The solubility of **IPN60090 dihydrochloride** has been determined in various solvent systems, which is essential for preparing stock solutions and formulations for in vitro and in vivo studies.



Solvent System	Solubility	Concentration (Molar)	Notes
Water (H₂O)	100 mg/mL	165.17 mM	Ultrasonic treatment may be required.
DMSO	170 mg/mL	280.79 mM	Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.
10% DMSO / 90% Corn Oil	≥ 5 mg/mL	8.26 mM	N/A
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 5 mg/mL	8.26 mM	N/A
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL	8.26 mM	N/A

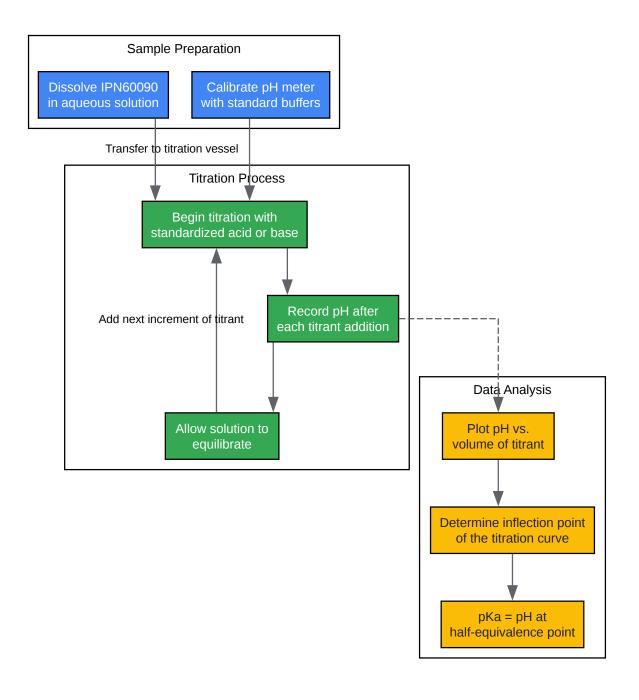
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe the general experimental protocols for determining key parameters. Specific protocols for IPN60090 are detailed in the supporting information of the publication "Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties."

pKa Determination (General Protocol)

The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state, solubility, and permeability across biological membranes. A common method for its determination is potentiometric titration.





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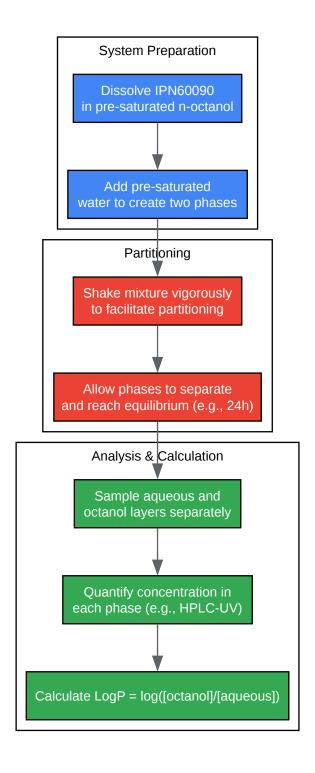
Workflow for pKa determination by potentiometric titration.

LogP Determination (General Protocol)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard approach



for its empirical determination.



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Workflow for LogP determination by the shake-flask method.

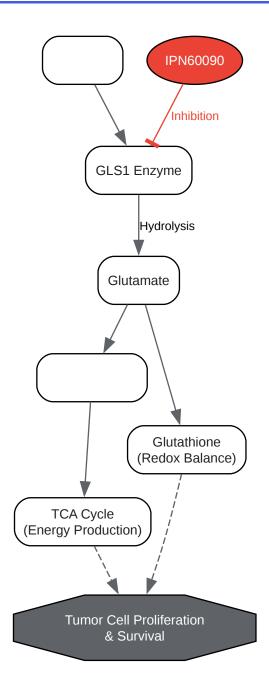


Mechanism of Action: GLS1 Inhibition

IPN60090 is a highly selective inhibitor of Glutaminase 1 (GLS1), with an IC₅₀ of 31 nM, and shows no activity against the GLS2 isoform.[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine into glutamate. This process is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other molecules vital for rapidly proliferating cells.

By inhibiting GLS1, IPN60090 effectively blocks glutaminolysis. This leads to a depletion of downstream metabolites, including α -ketoglutarate, which is necessary for the TCA cycle, and glutathione, which is crucial for maintaining cellular redox balance. The overall effect is the suppression of tumor cell growth and survival.





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Signaling pathway of IPN60090-mediated GLS1 inhibition.

Storage and Stability

For long-term storage, it is recommended to keep **IPN60090 dihydrochloride** as a solid at -20°C or -80°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution in DMSO can be stored at -80°C for up to 6 months and at -20°C for 1 month.



Conclusion

IPN60090 dihydrochloride demonstrates favorable physicochemical properties, including good aqueous solubility, which supports its development as an oral therapeutic agent. Its potent and selective inhibition of GLS1 provides a clear mechanism of action for targeting glutamine-dependent tumors. The data and protocols presented in this guide are intended to facilitate further research and development of this promising anti-cancer compound.

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References

- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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